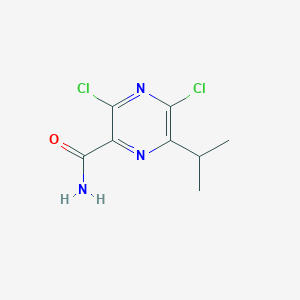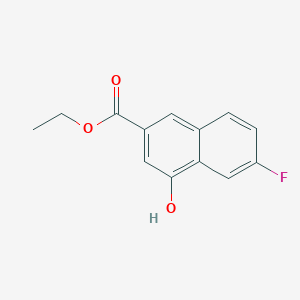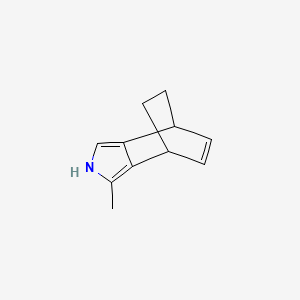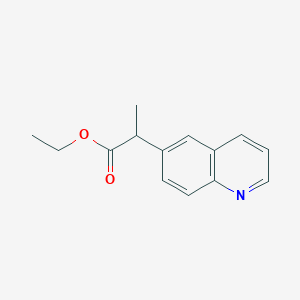
Ethyl 2-(quinolin-6-yl)propanoate
Overview
Description
Ethyl 2-(quinolin-6-yl)propanoate is a chemical compound with the molecular formula C14H15NO2 . It is also known as alpha-Methyl-6-quinolineacetic acid ethyl ester .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been achieved through various methods. One such method involves the Gould-Jacobs reaction, which includes the cyclization of the intermediate anilinomethylenemalonate followed by hydrolysis and decarboxylation . The 4-hydroxyquinolines produced in this process are then reacted with phosphorous oxychloride to form 4-chloroquinolines. These 4-chloroquinolines are then heated with diethyl sodiomethylmalonate in DMF to yield the final product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C©C1=CC2=C(C=C1)N=CC=C2 . This indicates that the molecule contains a quinoline ring attached to a propanoate group via an ethyl bridge .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives have been synthesized and exhibited significant antibacterial and antifungal activities. These compounds were tested against various microbial strains such as Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and fungi including Candida albicans and Aspergillus niger, demonstrating noteworthy microbiological behavior (Kategaonkar et al., 2010).
Corrosion Inhibition
Quinoxalines, including derivatives of Ethyl 2-(quinolin-6-yl)propanoate, have been studied for their efficiency as corrosion inhibitors. A theoretical study on the inhibition efficiencies of quinoxalines on copper in nitric acid media found a relationship between molecular structure and inhibition efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Herbicide Development
The synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a new fluoro analogue of the herbicide quizalofopethyl, demonstrates the application of this compound derivatives in agriculture. This compound was synthesized to provide an effective solution for weed control, underscoring its utility in developing new herbicidal agents (Makino & Yoshioka, 1987).
Anticancer Research
A novel 1,2-dihydroquinoline compound, derived from this compound, was identified as a potential anticancer agent. It was incorporated into cationic liposomes for delivery to tumor cells, showing superior antitumor activity compared to neutral liposomes. This research highlights the therapeutic potential of this compound derivatives in cancer treatment (Ma et al., 2016).
Future Directions
The future directions for research on Ethyl 2-(quinolin-6-yl)propanoate could involve further exploration of its antimicrobial activity, particularly against Helicobacter pylori . Additionally, the development of new therapeutic agents with novel modes of action and no cross-resistance with current antibiotics will be vital to meet the threats created by the emergence of bacteria resistant to current therapeutic agents .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(quinolin-6-yl)propanoate is the bacterium Helicobacter pylori . This bacterium is known to cause infections in the stomach and is associated with conditions such as gastritis and peptic ulcers.
Result of Action
The result of the action of this compound is the inhibition of Helicobacter pylori . This inhibition can help to control infections caused by this bacterium, potentially alleviating symptoms and preventing the development of more serious conditions such as peptic ulcers.
properties
IUPAC Name |
ethyl 2-quinolin-6-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)11-6-7-13-12(9-11)5-4-8-15-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDXTGMVWYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743551 | |
| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193317-61-1 | |
| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)
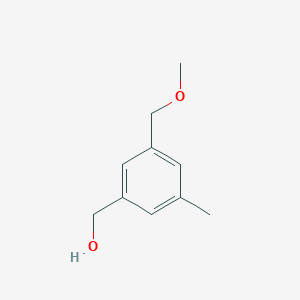

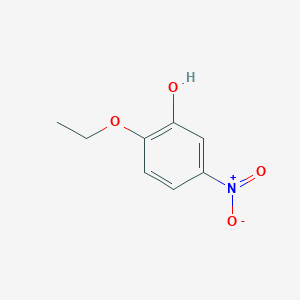
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)
